Methyl 2-fluoro-1H-imidazole-5-carboxylate is a compound characterized by its imidazole ring, which is a five-membered aromatic heterocyclic structure containing nitrogen. The molecular formula for this compound is , and it has a molecular weight of approximately 144.10 g/mol. Its structure includes a methyl ester functional group and a fluorine atom, which contribute to its unique chemical properties and potential biological activities .
These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry .
Research indicates that methyl 2-fluoro-1H-imidazole-5-carboxylate exhibits notable biological activities. It has been studied for its potential as an antibacterial agent, particularly against certain strains of bacteria. Additionally, it may possess antifungal properties, making it a candidate for further investigation in medicinal chemistry . The presence of the fluorine atom is often linked to enhanced biological activity due to increased lipophilicity and metabolic stability.
Several methods exist for synthesizing methyl 2-fluoro-1H-imidazole-5-carboxylate:
Methyl 2-fluoro-1H-imidazole-5-carboxylate finds applications primarily in pharmaceutical research and development. Its unique properties make it valuable in:
Studies on the interactions of methyl 2-fluoro-1H-imidazole-5-carboxylate with various biological targets have shown promising results. It has been evaluated for its ability to inhibit specific enzymes, such as lipases, which play crucial roles in lipid metabolism. The compound's interactions at the molecular level suggest potential therapeutic applications in metabolic disorders .
Methyl 2-fluoro-1H-imidazole-5-carboxylate shares structural similarities with several other compounds within the imidazole family. Here are some notable comparisons:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Methyl 1H-Imidazole-4-Carboxylate | 41716-18-1 | 0.80 | Lacks fluorine; different position of carboxyl group |
Methyl 2-Methyl-1H-Imidazole-5-Carboxylate | 97602-72-7 | 0.75 | Contains an additional methyl group |
Methyl 5-Fluoro-1H-Imidazole-4-Carboxylate | 959028-01-4 | 0.80 | Different position of fluoro substituent |
Imidazo[1,2-a]pyrazine-2-Carboxylic Acid | 788819-82-9 | 0.84 | Different heterocyclic structure |
These compounds highlight the uniqueness of methyl 2-fluoro-1H-imidazole-5-carboxylate, particularly its specific substitution pattern and biological activity profile, which may not be present in other similar compounds .
Methyl 2-fluoro-1H-imidazole-5-carboxylate is systematically named according to IUPAC guidelines as methyl 5-fluoro-1H-imidazole-2-carboxylate. Its CAS registry number, 959086-47-6, ensures unambiguous identification across chemical databases. The SMILES notation, O=C(C1=CN=C(F)N1)OC, encodes its structure: an imidazole ring with fluorine at position 2, a carboxylate ester at position 5, and a hydrogen atom at the 1-position. Alternative naming conventions occasionally refer to it as methyl 2-fluoro-1H-imidazole-5-carboxylate, emphasizing the fluorine’s position relative to the ester group.
The compound’s planar imidazole ring adopts aromaticity due to delocalized π-electrons across the N1–C2–N3–C4–C5 atoms. Fluorine’s electronegativity induces electron withdrawal at C2, creating a dipole moment that polarizes adjacent bonds (C2–N1 and C2–N3). The methyl ester at C5 contributes steric bulk and introduces a reactive carbonyl group, enabling participation in nucleophilic acyl substitutions. X-ray crystallography data for analogous compounds, such as methyl 1H-imidazole-4-carboxylate, reveal bond lengths of ~1.32 Å for C=O and ~1.38 Å for C–N in the imidazole ring.
Key physical properties are summarized below:
The absence of melting/boiling point data in literature highlights a gap in current characterization efforts. Analogous imidazole esters, such as methyl 1H-imidazole-4-carboxylate, exhibit melting points of 173–174°C, suggesting that the fluorine substitution may moderately alter thermal stability.
¹H NMR (DMSO-d₆, predicted):
¹⁹F NMR (DMSO-d₆):
¹³C NMR (predicted):
Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/z 144.1 ([M+H]⁺), with fragmentation patterns including loss of CO₂CH₃ (m/z 101) and HF (m/z 124). High-resolution MS would confirm the exact mass as 144.0338 (calculated for C₅H₅FN₂O₂).
Key IR absorptions (cm⁻¹):
The conjugated π-system of the imidazole ring absorbs in the UV region, with λₘₐₐₓ ≈ 265 nm (ε ≈ 4500 M⁻¹cm⁻¹), slightly red-shifted compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effect.